2-(but-3-yn-1-yl)furan
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Overview
Description
2-(but-3-yn-1-yl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with a but-3-yn-1-yl group Furans are heterocyclic aromatic compounds containing a ring structure composed of one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(but-3-yn-1-yl)furan can be synthesized through several methods. One common approach involves the reaction of alk-1-ynyl-oxiranes with p-toluenesulfonic acid and methanol in the presence of a silver catalyst. This reaction proceeds via the initial ring opening of the epoxide to an alkynyl alcohol, which then cyclizes to form the furan ring . Another method involves the gold-catalyzed reaction of 3-alkyne-1,2-diols, which proceeds rapidly under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The choice of catalysts, such as gold or silver salts, plays a crucial role in the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(but-3-yn-1-yl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the furan ring.
Substitution: Electrophilic reagents such as halogens or nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran and other reduced forms.
Substitution: Halogenated furans, nitrofurans, and other substituted derivatives.
Scientific Research Applications
2-(but-3-yn-1-yl)furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Furan derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, resins, agrochemicals, and lacquers.
Mechanism of Action
The mechanism of action of 2-(but-3-yn-1-yl)furan and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
2-trifluoromethylfuran: Known for its pharmacological properties, including antimalarial activity.
3-fluorofuran: Inhibits HIV-1 reverse transcriptase at nanomolar levels.
2,5-diarylfurans: Used in various synthetic applications and known for their unique reactivity.
Uniqueness of 2-(but-3-yn-1-yl)furan
This compound is unique due to its but-3-yn-1-yl substituent, which imparts distinct chemical and physical properties. This structural feature allows it to participate in specific reactions and applications that other furan derivatives may not be suitable for.
Properties
CAS No. |
7051-47-0 |
---|---|
Molecular Formula |
C8H8O |
Molecular Weight |
120.1 |
Purity |
95 |
Origin of Product |
United States |
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